molecular formula C5H4FNO2S B13127396 6-Fluoropyridine-2-sulfinicacid

6-Fluoropyridine-2-sulfinicacid

Cat. No.: B13127396
M. Wt: 161.16 g/mol
InChI Key: AYPRODCYCVTCQV-UHFFFAOYSA-N
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Description

6-Fluoropyridine-2-sulfinicacid is a fluorinated pyridine derivative characterized by the presence of a fluorine atom at the sixth position and a sulfinic acid group at the second position of the pyridine ring. This compound is of significant interest due to its unique chemical properties, which are influenced by the electron-withdrawing effects of the fluorine atom and the sulfinic acid group. These properties make it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the nucleophilic substitution of a nitro group by fluorine, followed by the addition of hydrochloric acid to form the desired compound .

Industrial Production Methods: Industrial production of 6-Fluoropyridine-2-sulfinicacid often employs scalable and efficient synthetic routes, such as the use of transition-metal-free one-pot methods. These methods offer high efficiency and compatibility under mild reaction conditions, utilizing readily available and easy-to-handle reagents .

Chemical Reactions Analysis

Types of Reactions: 6-Fluoropyridine-2-sulfinicacid undergoes various chemical reactions, including:

    Oxidation: The sulfinic acid group can be oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to form sulfides.

    Substitution: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products:

Scientific Research Applications

6-Fluoropyridine-2-sulfinicacid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Fluoropyridine-2-sulfinicacid is primarily influenced by the electron-withdrawing effects of the fluorine atom and the sulfinic acid group. These effects alter the electronic distribution within the pyridine ring, making it less basic and more reactive towards nucleophiles and electrophiles. The compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, electrostatic interactions, and covalent modifications .

Comparison with Similar Compounds

    2-Fluoropyridine: Lacks the sulfinic acid group, making it less reactive in certain chemical transformations.

    3-Fluoropyridine: The fluorine atom is positioned differently, leading to variations in reactivity and applications.

    4-Fluoropyridine: Similar to 3-Fluoropyridine but with distinct electronic properties due to the position of the fluorine atom.

Uniqueness: 6-Fluoropyridine-2-sulfinicacid is unique due to the combined presence of the fluorine atom and the sulfinic acid group, which imparts distinct reactivity and stability. This combination makes it particularly valuable in synthetic chemistry and various industrial applications .

Properties

Molecular Formula

C5H4FNO2S

Molecular Weight

161.16 g/mol

IUPAC Name

6-fluoropyridine-2-sulfinic acid

InChI

InChI=1S/C5H4FNO2S/c6-4-2-1-3-5(7-4)10(8)9/h1-3H,(H,8,9)

InChI Key

AYPRODCYCVTCQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)S(=O)O)F

Origin of Product

United States

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